molecular formula C5H7N3 B1316505 5-Methylpyrimidin-2-amine CAS No. 50840-23-8

5-Methylpyrimidin-2-amine

Cat. No.: B1316505
CAS No.: 50840-23-8
M. Wt: 109.13 g/mol
InChI Key: MHZNCOBCMWBPPM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Methylpyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in nucleotide metabolism. For instance, this compound can act as a substrate or inhibitor for enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of nucleotides. These interactions are essential for the regulation of DNA synthesis and repair processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of dihydrofolate reductase by binding to its active site, thereby preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition can lead to a decrease in the synthesis of thymidine and purine nucleotides, ultimately affecting DNA synthesis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell proliferation and enhancing DNA repair mechanisms. At high doses, this compound can exhibit toxic effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where the compound shows a dose-dependent response, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including nucleotide metabolism and the pentose phosphate pathway. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for the synthesis of nucleotides. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by nucleoside transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylpyrimidin-2-amine can be synthesized through several methods. One common approach involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process typically requires stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, reduced pyrimidine compounds, and various substituted pyrimidine derivatives .

Comparison with Similar Compounds

  • 2-Amino-5-bromopyrimidine
  • 2-Aminopyrimidine
  • Aminopyrazine
  • 2-Amino-5-methylpyridine
  • 2-Amino-6-chloropyrazine
  • 4-Amino-2,6-dimethoxypyrimidine
  • 4-Aminopyrimidine
  • 5-Amino-2-methylpyridine
  • 2,6-Diamino-4-chloropyrimidine
  • 2,6-Diamino-5-nitroso-4-pyrimidinol

Uniqueness: 5-Methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and amino group at the 2-position make it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .

Properties

IUPAC Name

5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZNCOBCMWBPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514677
Record name 5-Methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50840-23-8
Record name 5-Methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrimidin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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